Network Meta-Analysis Ranking: Solriamfetol Demonstrates Superior Efficacy for Wakefulness Improvement in OSA
In a systematic review and network meta-analysis of wake-promoting agents for EDS in OSA, solriamfetol demonstrated the greatest improvement in Maintenance of Wakefulness Test (MWT) compared with placebo, with a standardized mean difference (SMD) of 0.9 (95% CI, 0.64–1.17), which was statistically significantly larger than the effect observed for armodafinil–modafinil (SMD, 0.41; 95% CI, 0.27–0.55) [1]. Based on surface under the cumulative ranking curve (SUCRA) scores, solriamfetol ranked highest among all evaluated agents for both ESS and MWT endpoints [2].
| Evidence Dimension | Objective Wakefulness (MWT Standardized Mean Difference) |
|---|---|
| Target Compound Data | SMD 0.9 (95% CI, 0.64–1.17) |
| Comparator Or Baseline | Armodafinil–Modafinil: SMD 0.41 (95% CI, 0.27–0.55); Pitolisant: no significant MWT improvement |
| Quantified Difference | Solriamfetol effect size is approximately 2.2× larger than armodafinil–modafinil |
| Conditions | Network meta-analysis of 14 randomized trials (N = 3,085) in patients with OSA and EDS; 4-week treatment duration |
Why This Matters
For procurement in clinical research settings, this quantitative superiority in objective wakefulness directly translates to a higher probability of achieving clinically meaningful outcomes in OSA trials.
- [1] Pitre, T., et al. (2023). Comparative Efficacy and Safety of Wakefulness-Promoting Agents for Excessive Daytime Sleepiness in Patients With Obstructive Sleep Apnea: A Systematic Review and Network Meta-analysis. Annals of Internal Medicine, 176(5), 676–686. doi:10.7326/M22-3473 View Source
- [2] Wang, Y., et al. (2024). Excessive daytime sleepiness in obstructive sleep apnea: Indirect treatment comparison of wake-promoting agents in patients adherent/nonadherent to primary OSA therapy. Sleep Medicine Reviews, 78, 101997. doi:10.1016/j.smrv.2024.101997 View Source
